molecular formula C12H9NO B12861180 [4-(2-Furyl)phenyl]acetonitrile

[4-(2-Furyl)phenyl]acetonitrile

Cat. No.: B12861180
M. Wt: 183.21 g/mol
InChI Key: UDMKDCOJNJVVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Furyl)phenyl]acetonitrile is an organic compound characterized by the presence of a furan ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Furyl)phenyl]acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromophenylacetonitrile with 2-furylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Synthetic Routes and Condensation Reactions

[4-(2-Furyl)phenyl]acetonitrile participates in Knoevenagel condensations with aromatic aldehydes to form α,β-unsaturated nitriles. For example:

  • Reaction with 5-phenyl-2-furaldehyde in water catalyzed by 40% benzyltrimethylammonium hydroxide (PhCH₂NMe₃OH) at 50°C yields (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl)acrylonitrile in 94% yield .

  • Similar condensations with 2-furaldehydes produce β-(5-substituted-2-furyl)-α-(4-substituted-phenyl)vinyl cyanides (Table 1) .

Table 1: Condensation Products and Yields

AldehydeCatalystConditionsProductYield (%)
5-Phenyl-2-furaldehydePhCH₂NMe₃(OH) (40%)H₂O, 50°C, 5 hr(Z)-acrylonitrile derivative94
2-FuraldehydePiperidineEtOH, refluxβ-(2-Furyl)-α-phenylvinyl cyanide (Z)85–92

Stereochemical Outcomes

The Z-isomer predominates in condensation reactions due to steric hindrance between the bulky furyl and phenyl groups in the cis-configuration. Structural assignments are confirmed via:

  • ¹H-NMR : Downfield shifts of H-β protons (Δδ ≈ 0.25 ppm for Z vs. E) .

  • UV-Vis : Z-isomers exhibit hypsochromic shifts (~30 nm) compared to E-isomers due to non-planar conformations .

Base-Catalyzed Condensation

The reaction proceeds via deprotonation of the acetonitrile α-hydrogen, forming a resonance-stabilized carbanion. This intermediate attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitrile .

Stereoselectivity

The Z-selectivity arises from intramolecular hydrogen bonding between the nitrile and furan oxygen in the transition state, favoring a cis-arrangement .

Functionalization via Cyano Group

The nitrile group undergoes further transformations:

  • Hydrolysis : Under acidic or basic conditions, it converts to carboxylic acids or amides.

  • Reduction : LiAlH₄ reduces the nitrile to a primary amine, while NaBH₄ selectively reduces aldehydes without affecting the nitrile .

Spectroscopic Characterization

Key spectral data for derivatives include:

  • IR : Strong absorption at ~2,250 cm⁻¹ (C≡N stretch).

  • ¹H-NMR : Distinct olefinic protons (δ 6.8–7.5 ppm) and furan H-3 (δ 7.1–7.3 ppm) .

Computational Insights

Density functional theory (DFT) studies reveal that the Z-isomer’s stability is 4–6 kcal/mol lower than the E-isomer due to reduced steric strain . Transition states for dehydration show activation energies of 54–77 kJ/mol , depending on substituents .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has shown promise as a therapeutic agent due to its structural similarity to other bioactive compounds. In recent studies, derivatives of furan-containing compounds have been synthesized and evaluated for their biological activities. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Inhibition Studies
The furan moiety is known for its ability to interact with biological targets effectively. A study highlighted that certain furan chalcone derivatives exhibited strong urease inhibition, indicating potential applications in treating conditions like kidney stones and gastric ulcers . The structure-activity relationship (SAR) analysis revealed that modifications on the furan ring could enhance inhibitory potency, making [4-(2-Furyl)phenyl]acetonitrile a candidate for further development.

Synthetic Chemistry

Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times compared to conventional methods. This approach has been applied successfully to create a library of furan-based compounds with diverse functional groups .

Chemical Reactions
The compound can participate in several chemical reactions, including nucleophilic substitutions and electrophilic additions, which are essential for developing new derivatives with enhanced properties. Notably, reactions involving furan derivatives have been documented to yield products with significant biological activities .

Material Science

Polymer Composites
In material science, this compound can be utilized in the development of polymer composites due to its unique electronic properties. Furan-containing polymers have been studied for their conductivity and thermal stability, making them suitable for applications in electronics and coatings.

Case Studies

Study Title Findings Reference
Enzyme Inhibition by Furan DerivativesDemonstrated significant inhibition against acetylcholinesterase; IC50 values comparable to standard drugs
Synthesis of Furan ChalconesAchieved high yields using microwave-assisted methods; promising urease inhibitors identified
Furan Derivatives as GSK-3 InhibitorsIdentified as potential therapeutic agents for Alzheimer's disease via GSK-3 inhibition

Mechanism of Action

The mechanism of action of [4-(2-Furyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to the inhibition of enzymes or receptors involved in disease processes. The furan ring and nitrile group play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the furan ring.

    4-Fluorophenylacetonitrile: Contains a fluorine atom instead of the furan ring.

    2-Furylacetonitrile: Lacks the phenyl group.

Uniqueness

[4-(2-Furyl)phenyl]acetonitrile is unique due to the presence of both the furan and phenyl groups, which confer distinct chemical and biological properties.

Biological Activity

[4-(2-Furyl)phenyl]acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-(2-furyl)benzaldehyde with acetonitrile in the presence of a suitable catalyst. This compound can also be synthesized through various multicomponent reactions, which have been shown to yield diverse biologically active molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing furyl groups exhibit significant antibacterial and antifungal properties. For instance, derivatives of furyl-containing compounds have shown effectiveness against various strains of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of the furan moiety has been linked to enhanced antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Various studies have reported that furan-containing compounds can scavenge free radicals effectively .

Structure-Activity Relationships (SAR)

The biological effectiveness of this compound and its derivatives is influenced by their structural characteristics. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the biological activity. For instance, halogen substitutions often enhance antimicrobial properties due to increased lipophilicity and better interaction with microbial targets .
  • Furan Ring Influence : The furan ring contributes to the overall electronic properties of the molecule, affecting both solubility and interaction with biological targets. Compounds with optimized furan substitutions have shown improved enzyme inhibition capabilities and greater antimicrobial activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of furan-based compounds, including this compound, against various bacterial strains. Results indicated that compounds with specific substituents displayed MIC values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
  • Neuroprotective Properties : Research focused on the neuroprotective effects of this compound derivatives demonstrated significant inhibition of AChE activity, with some compounds showing IC50 values comparable to established drugs like donepezil. This positions them as promising candidates for further development in Alzheimer's therapy .
  • Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity of various furan derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited substantial antioxidant activity, suggesting a protective role against oxidative damage in cells .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-[4-(furan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C12H9NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2

InChI Key

UDMKDCOJNJVVON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.